Home > Products > Screening Compounds P2898 > Amyldihydromorphinone
Amyldihydromorphinone - 63868-40-6

Amyldihydromorphinone

Catalog Number: EVT-15580291
CAS Number: 63868-40-6
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyldihydromorphinone is a synthetic opioid compound derived from morphine, specifically classified under the category of narcotic analgesics. It is structurally related to hydromorphone and is part of a broader class of compounds that exhibit significant analgesic properties. This compound is notable for its potential use in pain management and its classification under controlled substances due to its effects and potential for abuse.

Source and Classification

Amyldihydromorphinone is synthesized from morphine or its derivatives. The compound is classified as a Schedule II controlled substance in many jurisdictions, indicating that it has a high potential for abuse, which may lead to severe psychological or physical dependence. Its classification reflects the need for regulation in its medical use and distribution.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amyldihydromorphinone typically involves several steps, starting from morphine or codeine derivatives. One common method includes:

  1. Reduction of Morphine: Morphine is treated with a catalytic agent (such as palladium or platinum) in an alcoholic solution, leading to the formation of dihydromorphine.
  2. Oxidation: The dihydromorphine can then undergo oxidation reactions to form the ketone structure characteristic of Amyldihydromorphinone.
  3. Formation of Amyldihydromorphinone: Further modifications, including alkylation or additional reductions, can yield Amyldihydromorphinone.

This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for Amyldihydromorphinone is C17H19NO3C_{17}H_{19}NO_3, with a molecular weight of approximately 285.34 g/mol. The compound features a complex ring structure typical of morphinan derivatives, which includes:

  • A phenanthrene core
  • Various functional groups including hydroxyl and carbonyl groups

The structural configuration allows for specific interactions with opioid receptors in the body, contributing to its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Amyldihydromorphinone participates in several chemical reactions characteristic of ketones and amines:

  1. Nucleophilic Addition: The carbonyl group can undergo nucleophilic attacks, which can modify the compound further.
  2. Reduction Reactions: It can be reduced back to dihydromorphine under specific conditions, showcasing its reversible nature as an opioid.
  3. Alkylation: The compound can also react with alkyl halides to form various derivatives, enhancing its pharmacological profile.

These reactions are crucial in medicinal chemistry for developing new analgesics with improved efficacy or reduced side effects .

Mechanism of Action

Process and Data

Amyldihydromorphinone exerts its analgesic effects primarily through interaction with the mu-opioid receptors in the central nervous system. The mechanism involves:

  1. Binding: The compound binds to mu-opioid receptors, mimicking endogenous peptides like endorphins.
  2. Signal Transduction: This binding initiates signal transduction pathways that lead to decreased neuronal excitability and inhibition of pain transmission.
  3. Physiological Effects: As a result, users experience pain relief, sedation, and euphoria, which contribute to both therapeutic effects and potential for abuse.

Studies have shown that modifications in the chemical structure can significantly affect binding affinity and efficacy at these receptors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Amyldihydromorphinone typically exhibits melting points ranging from 112°C to 115°C depending on purity and conditions during synthesis.
  • Solubility: It is generally soluble in organic solvents like ethanol but less soluble in water.
  • Stability: The compound is stable under normal storage conditions but may degrade when exposed to light or moisture.

These properties are critical for determining the compound's formulation in pharmaceutical preparations .

Applications

Scientific Uses

Amyldihydromorphinone has potential applications in various scientific fields:

  • Pain Management: As an opioid analgesic, it can be utilized in clinical settings for managing acute or chronic pain conditions.
  • Research: It serves as a model compound in pharmacological studies aimed at understanding opioid receptor interactions and developing new pain relief medications.
  • Synthetic Chemistry: Its synthesis offers insights into reaction mechanisms relevant to organic chemistry and medicinal chemistry.

Given its potency and structural characteristics, ongoing research continues to explore safer analogs that maintain analgesic efficacy while minimizing risks associated with opioid use .

Historical Evolution of Morphine-Derived Analgesics

Emergence of Partially Synthetic Opioids in Early 20th-Century Pharmacology

The early 20th century witnessed a transformative shift in analgesic development as chemists sought to improve upon opium-derived natural alkaloids. Following the isolation of morphine by Friedrich Sertürner in 1805 and codeine in 1832 [2] [8], pharmaceutical research focused on structural manipulation to enhance therapeutic properties. This period saw the introduction of hydromorphone (synthesized in 1924) and hydrocodone (developed in 1943) as pioneering semi-synthetic opioids [1] [7]. These compounds addressed critical limitations of raw opium preparations, including inconsistent potency and undesirable side effect profiles.

German pharmaceutical research during the interwar period accelerated this trend, driven by the strategic need for domestically producible analgesics. When Germany faced potential morphine supply shortages due to import dependencies, chemists pioneered fully synthetic opioids like meperidine (1939) using piperidine-based scaffolds rather than morphine’s phenanthrene backbone [1] [5]. This diversification of chemical platforms enabled the systematic optimization of pharmacokinetic properties, setting the stage for targeted modifications of morphine alkaloids themselves.

Table 1: Key Semisynthetic Opioids of the Early 20th Century | Compound | Year Introduced | Structural Modification | Primary Clinical Advantage | |--------------|---------------------|------------------------------|--------------------------------| | Hydromorphone | 1924 | Ketone at C6, saturation of 7,8-bond | 5x potency vs. morphine | | Hydrocodone | 1943 | Methoxy→ketone at C6 | Enhanced oral bioavailability | | Oxycodone | 1916 | Hydroxy→ketone at C14 | Balanced μ/κ receptor activity |

Structural Modifications of Morphine Alkaloids: From Dihydromorphinone to Amyldihydromorphinone

The morphine molecule features a pentacyclic structure with five chiral centers and three critical functional domains: the phenolic hydroxyl (C3), secondary alcohol (C6), and N-methylated tertiary amine (C17) [6] [7]. Early structure-activity relationship (SAR) studies revealed that strategic modifications at these positions substantially altered receptor binding and pharmacokinetics. Dihydromorphinone (hydromorphone) emerged as a pivotal intermediate, created through the oxidation of morphine’s C6 hydroxyl to a ketone followed by catalytic hydrogenation of the 7,8-olefinic bond [7] [10]. This dual modification enhanced lipid solubility and μ-opioid receptor (MOR) affinity, yielding a compound with significantly increased analgesic potency.

Amyldihydromorphinone represents a further structural evolution through N-demethylation at C17 followed by alkylation with an amyl (pentyl) chain. This modification targets the tertiary amine moiety, a key determinant of opioid receptor engagement. Studies of N-substituents demonstrated that:

  • Methyl groups confer baseline agonist activity
  • Allyl or cyclopropylmethyl groups create antagonists (e.g., naloxone)
  • Intermediate alkyl chains (3-5 carbons) modulate intrinsic efficacy and receptor residence time [7]

The amyl substituent’s branched hydrocarbon structure introduces steric and electronic effects that subtly alter the compound’s interaction with MOR’s extracellular loops and transmembrane binding pockets. Molecular modeling suggests the pentyl chain extends into a lipophilic receptor subpocket inaccessible to shorter N-alkyl groups, potentially influencing G-protein coupling efficiency [7] [9].

Role of Catalytic Hydrogenation in Morphine Derivative Synthesis

Catalytic hydrogenation serves as the cornerstone reaction for converting morphine to dihydromorphinone intermediates essential for amyldihydromorphinone synthesis. This process involves the stereoselective saturation of the 7,8-double bond in morphinone precursors using transition metal catalysts under controlled conditions [4] [7]. Key technical considerations include:

  • Catalyst Selection: Palladium (Pd/C) and nickel (Raney Ni) catalysts predominate, with platinum oxides reserved for specific stereochemical requirements. Palladium achieves near-quantitative conversion at 25–50°C and 1–3 atm H₂ pressure [4]
  • Stereochemical Control: Hydrogen addition occurs exclusively from the less hindered α-face of the molecule, yielding the thermodynamically favored 7α,8β-dihydro configuration matching natural morphine’s stereochemistry [6]
  • Chemoselectivity Challenges: Catalyst poisoning by the tertiary amine necessitates protective group strategies or catalyst modifications to prevent over-reduction of the C6 ketone [4]

Table 2: Hydrogenation Techniques for Morphine Alkaloid Modification | Method | Catalyst System | Temperature/Pressure | Key Outcome | |------------|---------------------|---------------------------|-----------------| | Heterogeneous | 5% Pd/C | 40°C, 2 atm H₂ | 95% saturation in 2h | | Homogeneous | RhCl(PPh₃)₃ | 60°C, 5 atm H₂ | Enhanced stereoselectivity | | Biocatalytic | P. putida reductase | Ambient, NADH cofactor | Green chemistry approach |

The 1993 discovery of morphinone reductase in Pseudomonas putida M10 revealed a biological counterpart to industrial hydrogenation [10]. This NADH-dependent enzyme catalyzes the reduction of morphinone to hydromorphone with perfect stereospecificity, offering an enzymatic route to dihydromorphinone intermediates. While not yet industrially competitive with chemical catalysis, this approach exemplifies the ongoing innovation in morphine derivative synthesis methodologies.

Properties

CAS Number

63868-40-6

Product Name

Amyldihydromorphinone

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-7a-pentyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C22H29NO3/c1-3-4-5-10-22-18(25)9-7-15-16-13-14-6-8-17(24)20(26-22)19(14)21(15,22)11-12-23(16)2/h6,8,15-16,24H,3-5,7,9-13H2,1-2H3/t15-,16+,21-,22-/m0/s1

InChI Key

ZFMDJGSUUHEIDU-KFVVBQDRSA-N

Canonical SMILES

CCCCCC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C

Isomeric SMILES

CCCCC[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.